(Z)-5-((dimethylamino)methyl)-6-hydroxy-2-(4-methoxybenzylidene)-7-methylbenzofuran-3(2H)-one
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Overview
Description
(Z)-5-((dimethylamino)methyl)-6-hydroxy-2-(4-methoxybenzylidene)-7-methylbenzofuran-3(2H)-one is a synthetic organic compound with a complex structure It features a benzofuran core, which is a fused ring system containing both benzene and furan rings The compound is characterized by various functional groups, including a dimethylamino group, a hydroxy group, a methoxybenzylidene group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-((dimethylamino)methyl)-6-hydroxy-2-(4-methoxybenzylidene)-7-methylbenzofuran-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxybenzaldehyde derivative.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction using a dimethylamine reagent.
Formation of the Methoxybenzylidene Group: The methoxybenzylidene group can be introduced through a condensation reaction between a 4-methoxybenzaldehyde and the benzofuran core.
Introduction of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction using a suitable oxidizing agent.
Introduction of the Methyl Group: The methyl group can be introduced through a methylation reaction using a methylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the methoxybenzylidene group, converting it to a methoxybenzyl group.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include alkyl halides and amines.
Condensation: Common reagents include aldehydes, ketones, and acid catalysts.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of methoxybenzyl derivatives.
Substitution: Formation of substituted benzofuran derivatives.
Condensation: Formation of larger, more complex molecules.
Scientific Research Applications
Chemistry
In chemistry, (Z)-5-((dimethylamino)methyl)-6-hydroxy-2-(4-methoxybenzylidene)-7-methylbenzofuran-3(2H)-one is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology
In biology, the compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its unique structure and functional groups make it a candidate for drug development, particularly in the areas of cancer treatment and infectious diseases.
Industry
In industry, the compound is used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring specific reactivity and stability.
Mechanism of Action
The mechanism of action of (Z)-5-((dimethylamino)methyl)-6-hydroxy-2-(4-methoxybenzylidene)-7-methylbenzofuran-3(2H)-one involves its interaction with molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form specific interactions with these targets, leading to changes in their activity and function. For example, the dimethylamino group can interact with negatively charged sites on proteins, while the hydroxy group can form hydrogen bonds with polar residues.
Comparison with Similar Compounds
Similar Compounds
- (Z)-5-((dimethylamino)methyl)-6-hydroxy-2-(4-methoxybenzylidene)-7-methylbenzofuran-3(2H)-one
- (Z)-5-((dimethylamino)methyl)-6-hydroxy-2-(4-methoxybenzylidene)-7-ethylbenzofuran-3(2H)-one
- (Z)-5-((dimethylamino)methyl)-6-hydroxy-2-(4-methoxybenzylidene)-7-propylbenzofuran-3(2H)-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its benzofuran core. This combination imparts unique chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications. The presence of the dimethylamino group, hydroxy group, methoxybenzylidene group, and methyl group in a single molecule allows for diverse interactions and reactions, setting it apart from similar compounds.
Properties
IUPAC Name |
(2Z)-5-[(dimethylamino)methyl]-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-7-methyl-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-12-18(22)14(11-21(2)3)10-16-19(23)17(25-20(12)16)9-13-5-7-15(24-4)8-6-13/h5-10,22H,11H2,1-4H3/b17-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPNAINTXXXPGL-MFOYZWKCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC2=C1OC(=CC3=CC=C(C=C3)OC)C2=O)CN(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC2=C1O/C(=C\C3=CC=C(C=C3)OC)/C2=O)CN(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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